molecular formula C15H15NO3 B185155 4-ethoxy-N-(2-hydroxyphenyl)benzamide CAS No. 723755-67-7

4-ethoxy-N-(2-hydroxyphenyl)benzamide

Cat. No. B185155
CAS RN: 723755-67-7
M. Wt: 257.28 g/mol
InChI Key: AGAVCCUNLVXGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-hydroxyphenyl)benzamide, also known as EHBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EHBA belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

4-ethoxy-N-(2-hydroxyphenyl)benzamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition is believed to be due to the interaction of this compound with the active site of the enzyme, which prevents the substrate from binding and thus inhibits its activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethoxy-N-(2-hydroxyphenyl)benzamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, this compound has been shown to have a low toxicity profile, which makes it safe for use in laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving 4-ethoxy-N-(2-hydroxyphenyl)benzamide. For example, further studies could be conducted to investigate its potential applications in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, studies could be conducted to investigate its potential use as a drug delivery system or as a biosensor for detecting certain biomolecules.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its simple synthesis method, low toxicity profile, and potential therapeutic applications make it a promising area of research for future studies.

Synthesis Methods

4-ethoxy-N-(2-hydroxyphenyl)benzamide can be synthesized through a simple reaction between 4-ethoxybenzoic acid and 2-amino phenol. The reaction is carried out in the presence of a suitable catalyst, such as phosphorus oxychloride or thionyl chloride, and the resulting product is purified through recrystallization.

Scientific Research Applications

4-ethoxy-N-(2-hydroxyphenyl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of research involves the study of its mechanism of action and its biochemical and physiological effects.

properties

CAS RN

723755-67-7

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

4-ethoxy-N-(2-hydroxyphenyl)benzamide

InChI

InChI=1S/C15H15NO3/c1-2-19-12-9-7-11(8-10-12)15(18)16-13-5-3-4-6-14(13)17/h3-10,17H,2H2,1H3,(H,16,18)

InChI Key

AGAVCCUNLVXGMF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O

Origin of Product

United States

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